N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide
Description
Properties
CAS No. |
88167-12-8 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C14H19NO3S/c1-15(2)13(19)7-6-10-8-11(16-3)14(18-5)12(9-10)17-4/h6-9H,1-5H3/b7-6+ |
InChI Key |
NOSZBYRZNXENKF-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)C(=S)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CN(C)C(=S)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cinnamamide Backbone
The cinnamamide structure is commonly synthesized via condensation reactions such as the Perkin or Knoevenagel reactions, which form the α,β-unsaturated carbonyl system characteristic of cinnamic acid derivatives. For the 3,4,5-trimethoxy substitution, the starting material is typically 3,4,5-trimethoxybenzaldehyde or its derivatives.
Introduction of the Thiocarbonyl Group
The conversion of the amide carbonyl to a thiocarbonyl is typically achieved by sulfurization reagents. Common reagents include Lawesson’s reagent or phosphorus pentasulfide (P4S10), which selectively convert amides to thioamides under controlled conditions. This step is crucial to obtain the thiocinnamamide functionality.
N,N-Dimethylation of the Amide Nitrogen
N,N-Dimethylation can be introduced either by using N,N-dimethylamine derivatives during amide formation or by methylation of a primary amide using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Alternatively, direct coupling with N,N-dimethylamine can be employed.
Detailed Preparation Method from Literature and Patents
While direct preparation methods for N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide are scarce, analogous methods for related N,N-dimethylated amides and thiocinnamides provide a reliable framework.
Stepwise Synthesis Approach
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3,4,5-trimethoxycinnamic acid or acid chloride | Perkin or Knoevenagel condensation using 3,4,5-trimethoxybenzaldehyde and malonic acid or acetic anhydride | Acid chloride preferred for amide coupling |
| 2 | Formation of N,N-dimethylcinnamamide | Reaction of acid chloride with dimethylamine | Use of dimethylamine hydrochloride with base (e.g., NaOH) to liberate free amine |
| 3 | Conversion of amide to thioamide | Treatment with Lawesson’s reagent or P4S10 in anhydrous solvent (e.g., toluene) under reflux | Monitored by TLC or NMR for completion |
| 4 | Purification | Recrystallization or chromatography | Ensures removal of sulfurization byproducts |
Example Protocol (Adapted from Related Amide Syntheses)
- Dissolve 3,4,5-trimethoxycinnamoyl chloride in dry dichloromethane under inert atmosphere.
- Add an excess of dimethylamine (as free base or generated in situ from dimethylamine hydrochloride and base) dropwise at 0–5 °C.
- Stir the reaction mixture for 2–4 hours at room temperature.
- Isolate the N,N-dimethyl-3,4,5-trimethoxycinnamamide by aqueous workup and extraction.
- Dry the organic layer and concentrate under reduced pressure.
- Dissolve the crude amide in dry toluene and add Lawesson’s reagent (0.5–1.0 equiv).
- Reflux the mixture for 4–6 hours, monitoring the reaction progress.
- Cool, filter off any solids, and purify the product by recrystallization.
Analytical Data and Reaction Optimization
| Parameter | Typical Conditions | Observations/Results |
|---|---|---|
| Molar ratios | Acid chloride : dimethylamine = 1:1.2 | Excess amine ensures complete amidation |
| Solvent | Dichloromethane for amidation; toluene for sulfurization | Dry solvents prevent hydrolysis |
| Temperature | 0–5 °C for amidation; reflux (~110 °C) for sulfurization | Controls side reactions |
| Reaction time | 2–4 h amidation; 4–6 h sulfurization | Monitored by TLC/NMR |
| Yield | 70–85% overall | Dependent on purity of starting materials |
| Purity | >95% by HPLC or NMR | Confirmed by spectral data |
Summary Table of Preparation Methods
| Preparation Stage | Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Cinnamic acid synthesis | Perkin/Knoevenagel condensation | 3,4,5-trimethoxybenzaldehyde, malonic acid | Heat, base catalyst | High yield, well-established |
| Amide formation | Acid chloride + dimethylamine | Acid chloride, dimethylamine | 0–5 °C, inert atmosphere | 80–90% yield |
| Thioamide formation | Sulfurization | Lawesson’s reagent or P4S10 | Reflux in toluene | 70–85% yield |
| Purification | Recrystallization/chromatography | Solvents like ethanol, hexane | Ambient temperature | >95% purity |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocinnamamide group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated thiocinnamamide derivatives.
Scientific Research Applications
N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
DMHCA belongs to a class of LXR agonists and cholesterol biosynthesis inhibitors. Key comparators include:
Pharmacological Profiles
- Retinal Cholesterol Reduction :
- Blood-Retinal Barrier Penetration :
- T0901317 and GW3965 induce hepatic lipogenesis, limiting their therapeutic utility .
Mechanistic Divergence
- LXR Activation vs. Enzyme Inhibition :
- T0901317 and GW3965 broadly affect systemic lipid metabolism, including the liver and adipose tissue .
Data Tables
Table 1: Comparative Effects on Retinal Cholesterol and Serum Lipids
Table 2: Pharmacokinetic Properties
| Compound | Blood-Retinal Barrier Penetration | Blood-Brain Barrier Penetration | Half-Life (hrs) | Key Metabolites |
|---|---|---|---|---|
| DMHCA | High | Low | 6–8 | Oxysterols |
| T0901317 | Moderate | High | 4–6 | Glucuronides |
| GW3965 | Moderate | High | 5–7 | Sulfates |
Biological Activity
N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes three methoxy groups and a thiocinnamamide moiety. The molecular formula is CHNOS, and it exhibits various physicochemical properties that influence its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Cholinesterase Inhibition : Research indicates that related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, one study reported IC values of 46.18 µM for AChE and 32.46 µM for BChE for structurally similar compounds, suggesting that this compound may possess comparable activities .
- Anticancer Properties : Preliminary studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, certain derivatives demonstrated IC values ranging from 2.43 µM to 14.65 µM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . This suggests a potential role for this compound in cancer therapy.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The inhibition of cholinesterases leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission. The mixed-type inhibition observed in related compounds indicates a complex interaction with the enzyme active site .
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., G2/M phase), leading to enhanced caspase activity . This mechanism may also apply to this compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
